molecular formula C12H12N4 B2432782 (E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile CAS No. 1164456-97-6

(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile

Cat. No. B2432782
M. Wt: 212.256
InChI Key: GZORTPUDCQBPOH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is also known as DMABN and has the chemical formula C14H15N5.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : This compound is used as a building block for synthesizing a wide range of heterocyclic compounds. For instance, Darweesh et al. (2016) utilized similar compounds for the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are important in medicinal chemistry and organic synthesis (Darweesh, Mekky, Salman, & Farag, 2016).

  • Antimicrobial Activity : Some derivatives synthesized using this compound have shown promising antimicrobial properties. A study by Abdel‐Aziz et al. (2008) demonstrated the moderate effect of newly synthesized compounds against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Antitubercular Potential : In the field of antitubercular research, Sanna et al. (2002) synthesized a series of compounds related to this chemical structure, some of which displayed modest growth inhibition of Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).

  • Synthesis of Phosphonate and Phosphinic Diamide Derivatives : Abdou et al. (2016) explored the synthesis of substituted thiazolobenzimidazole-phosphonates and phosphinic diamide derivatives, demonstrating the versatility of this compound in creating novel phosphorus-containing compounds (Abdou, Shaddy, & Khidre, 2016).

  • Antineoplastic Properties : The compound has also been used in the synthesis of molecules with potential antineoplastic properties. For example, Abdel‐Aziz et al. (2009) synthesized pyrazolo[3,4‐b]pyridines and pyrazolo[1,5‐a]pyrimidines linked to a thiazolo[3,2‐a]benzimidazole moiety, showing significant antitumor activity against colon cancer cell lines (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).

  • Corrosion Inhibition : In the field of material science, Hu et al. (2016) studied benzothiazole derivatives, closely related to the compound , as corrosion inhibitors for steel in acidic solutions (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZORTPUDCQBPOH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile

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